1,1'-Carbonylbis(2-methylimidazole)

Peptide Synthesis Chiral Integrity Racemization

Choose 1,1'-Carbonylbis(2-methylimidazole) for superior steric control and safer scale-up. Its 2-methylimidazole groups provide optimized steric bulk, accelerating reactions on hindered substrates (e.g., androstane C17) while minimizing racemization in sensitive peptide couplings. Unlike DCC, workup is simplified: only CO₂ and water-soluble 2-methylimidazole are generated—no toxic DCU precipitates. Safer than phosgene; Warning GHS signal only. Ideal for complex carbamate, urea, and ester formations in medicinal chemistry and bioconjugation.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 13551-83-2
Cat. No. B080123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Carbonylbis(2-methylimidazole)
CAS13551-83-2
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C(=O)N2C=CN=C2C
InChIInChI=1S/C9H10N4O/c1-7-10-3-5-12(7)9(14)13-6-4-11-8(13)2/h3-6H,1-2H3
InChIKeyXMFCLBUQBWFZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Carbonylbis(2-methylimidazole) (CAS 13551-83-2): Technical Baseline and Inherent Properties


1,1'-Carbonylbis(2-methylimidazole) (CAS 13551-83-2), also known as 2,2'-Dimethyl-1,1'-carbonyldiimidazole, is a heterocyclic organic compound (C₉H₁₀N₄O) belonging to the carbonylimidazole class of reagents . Its physical properties include a reported melting point range of 218-220 °C and a predicted boiling point of 414.1±28.0 °C . It is a stable, non-hazardous solid under recommended storage conditions, exhibiting a standard purity of 97% for research-grade applications . Its core function is as an electrophilic carbonylating agent for the activation of carboxylic acids in amide and ester bond formations [1].

Why 1,1'-Carbonylbis(2-methylimidazole) (CAS 13551-83-2) Cannot Be Directly Substituted


Generic substitution with non-methylated analogs like 1,1'-Carbonyldiimidazole (CDI) or alternative coupling reagents (e.g., DCC, HATU) is not equivalent due to key differences in steric and electronic properties. The presence of methyl groups on the imidazole rings alters the reagent's steric bulk, which directly influences the stability of intermediates and the reaction rate [1]. Furthermore, the choice of coupling reagent dictates the nature and toxicity of by-products, with 1,1'-Carbonylbis(2-methylimidazole) generating only CO₂ and 2-methylimidazole, which is water-soluble and significantly less toxic and easier to remove than by-products from other reagent classes like carbodiimides (e.g., DCU from DCC) [2]. This fundamental difference in reaction profile, workup simplicity, and safety profile makes it a distinct procurement choice for specific synthetic challenges, as detailed in the quantitative evidence below.

Quantitative Evidence for Selecting 1,1'-Carbonylbis(2-methylimidazole) (CAS 13551-83-2) Over Alternatives


Reduced Epimerization Risk in Peptide Coupling vs. Benzotriazole-Based Reagents

In peptide synthesis, the primary advantage of carbonylimidazole reagents like 1,1'-Carbonylbis(2-methylimidazole) over highly active aminium/uronium salts (e.g., HATU, HBTU) is the significantly reduced risk of epimerization at the C-terminal amino acid residue [1]. The activation mechanism via an acyl imidazole intermediate is less prone to base-catalyzed racemization than the highly electrophilic active esters formed by HATU [1]. A study on N-methylated peptide synthesis using acyl N-methylimidazolium cations reported the synthesis of various dipeptides in high yields without severe racemization, a common challenge with many other reagents [2].

Peptide Synthesis Chiral Integrity Racemization

Favorable Workup and By-product Profile vs. Carbodiimides (DCC/EDC)

A critical practical differentiator for 1,1'-Carbonylbis(2-methylimidazole) over carbodiimide reagents (DCC, EDC) is the nature of its by-products. CDI-based reagents generate only carbon dioxide (CO₂) and the corresponding imidazole (2-methylimidazole) as by-products [1]. In contrast, DCC produces dicyclohexylurea (DCU), a notoriously insoluble by-product that requires filtration and often complicates purification [1]. 2-Methylimidazole is water-soluble and can be easily removed by an aqueous wash, simplifying workup and improving isolated yields and purity [2].

Amide Synthesis Green Chemistry Workup Efficiency

High-Yielding Carbamate Synthesis on Sterically Hindered Substrates

1,1'-Carbonylbis(2-methylimidazole) (CBMI) has been demonstrated as a highly effective reagent for the synthesis of carbamates on complex, sterically demanding scaffolds such as 17β-hydroxy androstanes [1]. In this application, CBMI activated the hindered secondary alcohol, facilitating the formation of a series of novel C17 steroidal carbamates [1]. While direct comparative yields against CDI were not provided, the successful application on such a hindered substrate highlights the compound's unique steric and electronic properties, which likely enhance reactivity relative to the unsubstituted parent CDI [2].

Steroidal Chemistry Carbamate Formation Pharmacophore Synthesis

Improved Safety and Handling Profile Compared to Phosgene or Chloroformates

1,1'-Carbonylbis(2-methylimidazole) serves as a safer, solid-state alternative to gaseous or volatile liquid carbonylating agents like phosgene or chloroformates [1]. According to its SDS, it is a stable solid under recommended storage conditions and is not classified as a hazardous material for transport . Its GHS classification is limited to Category 2 skin and eye irritation (H315, H319) and Category 3 STOT-SE (H335) with the signal word 'Warning' . This is in stark contrast to phosgene, which is classified as Acute Tox. 1 (Inhalation) and is fatal if inhaled (H330) [2].

Carbonylation Process Safety Risk Assessment

Best Research and Industrial Application Scenarios for 1,1'-Carbonylbis(2-methylimidazole) (CAS 13551-83-2)


Synthesis of Sterically Hindered Carbamates and Ureas on Advanced Pharmaceutical Intermediates

Based on evidence of successful application on the sterically hindered C17 position of androstane derivatives [1], this compound is an ideal choice for activating secondary or tertiary alcohols and amines on complex drug-like scaffolds. Its unique steric profile, derived from the 2-methylimidazole moiety, facilitates reactions where the parent CDI may be sluggish or require forcing conditions. This makes it a preferred reagent for the synthesis of complex carbamates and ureas in late-stage medicinal chemistry programs.

Peptide Synthesis Where Epimerization Control is Paramount

In solid-phase or solution-phase peptide synthesis involving sensitive amino acids (e.g., His, Cys) or N-methylated residues, 1,1'-Carbonylbis(2-methylimidazole) offers a gentler activation pathway. Evidence indicates that acyl imidazolium intermediates minimize racemization compared to the highly electrophilic esters from HATU or HBTU [2]. This compound is the superior choice for synthesizing peptides where chiral purity is a critical quality attribute, ensuring higher yields of the desired enantiomerically pure product.

Large-Scale or Flow Chemistry Processes Requiring Safe and Easy Workup

The combination of a favorable safety profile (non-toxic solid, 'Warning' GHS signal word) and benign, water-soluble by-products (CO₂ and 2-methylimidazole) [3] makes 1,1'-Carbonylbis(2-methylimidazole) an excellent reagent for scaling up amide and ester bond formations. Unlike DCC, which generates difficult-to-remove DCU precipitates, or hazardous reagents like phosgene, this compound aligns with green chemistry principles and simplifies both batch and continuous flow manufacturing processes by eliminating complex filtration or distillation steps.

Affinity Chromatography Matrix Activation Requiring a Hydrolytically Stable Intermediate

For bioconjugation and affinity chromatography applications, 1,1'-Carbonylbis(2-methylimidazole) is used to activate hydroxyl-bearing matrices (e.g., Sepharose) to form an imidazolyl carbamate . This intermediate is stable to hydrolysis under typical handling conditions but remains reactive towards amine-containing ligands. This controlled reactivity profile is essential for achieving high ligand density and uniform coupling on chromatography resins, a process where the methylated analog may offer distinct kinetic advantages over unsubstituted CDI due to its altered steric and electronic environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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